

Technical Guide: 4-Methylpentanal-d7 in Pharmaceutical Research and Development

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Compound of Interest

Compound Name: 4-Methylpentanal-d7

Cat. No.: B13432785

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **4-Methylpentanal-d7**, a deuterated analog of 4-methylpentanal. This document details its physicochemical properties, its critical role as an internal standard in analytical methodologies, and its relevance in the synthesis of active pharmaceutical ingredients (APIs), such as Pregabalin.

Core Compound Data

Quantitative data for **4-Methylpentanal-d7** is summarized in the table below, providing a clear reference for its key properties.

Property	Value	Citations
CAS Number	1794978-55-4	[1] [2] [3]
Molecular Formula	C ₆ H ₅ D ₇ O	[1] [2] [4]
Molecular Weight	107.2 g/mol	[1] [2] [3]
Synonyms	4-Methylvaleraldehyde-d7, Isocaproaldehyde-d7, Isohexanal-d7	[1] [3]

Application in Pharmaceutical Synthesis and Analysis

4-Methylpentanal-d7 is a valuable tool in pharmaceutical development, particularly in the synthesis and quality control of Pregabalin. While not a direct reagent in the synthesis, its non-deuterated counterpart, 4-methylpentanal (isovaleraldehyde), is a potential starting material or impurity in various synthetic routes for Pregabalin. The deuterated form serves as an ideal internal standard for quantifying trace amounts of 4-methylpentanal or related impurities in drug substances and intermediates.

The use of a stable isotope-labeled internal standard, such as **4-Methylpentanal-d7**, is crucial for accurate quantification in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This is because it co-elutes with the analyte of interest and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and matrix effects.

Experimental Protocols

While a specific, published experimental protocol for **4-Methylpentanal-d7** is not readily available, the following represents a general and adaptable methodology for its use as an internal standard in the quantification of 4-methylpentanal in a pharmaceutical intermediate sample by GC-MS. This protocol is based on established principles for the use of deuterated internal standards in quantitative analysis.

Objective: To quantify the concentration of 4-methylpentanal in a sample using **4-Methylpentanal-d7** as an internal standard.

Materials:

- 4-Methylpentanal (analyte)
- **4-Methylpentanal-d7** (internal standard)
- High-purity solvent (e.g., methanol, acetonitrile)
- Sample matrix (e.g., pharmaceutical intermediate)

- GC-MS system with a suitable capillary column (e.g., DB-5ms)

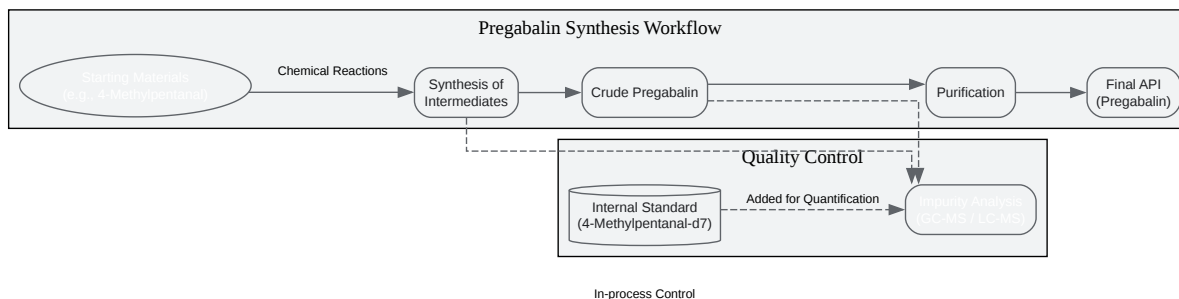
Procedure:

- Preparation of Standard Solutions:
 - Prepare a stock solution of 4-methylpentanal at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
 - Prepare a stock solution of **4-Methylpentanal-d7** at a known concentration (e.g., 1 mg/mL) in the same solvent.
 - Create a series of calibration standards by spiking known amounts of the 4-methylpentanal stock solution into a constant volume of the internal standard solution. The concentration of the internal standard should be kept constant across all calibration standards and samples.
- Sample Preparation:
 - Accurately weigh a known amount of the sample to be analyzed.
 - Dissolve the sample in a known volume of the solvent.
 - Add a precise volume of the **4-Methylpentanal-d7** internal standard stock solution to the sample solution.
- GC-MS Analysis:
 - Injection: Inject a small, fixed volume (e.g., 1 μ L) of each calibration standard and the prepared sample into the GC-MS system.
 - Chromatographic Separation: Utilize a temperature program that effectively separates 4-methylpentanal from other components in the sample matrix.
 - Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both 4-methylpentanal and **4-Methylpentanal-d7**. For example:

- 4-Methylpentanal: Monitor ions such as m/z 100 (molecular ion) and characteristic fragment ions.
- **4-Methylpentanal-d7**: Monitor the corresponding deuterated ions, for instance, m/z 107.
- Data Analysis:
 - Integrate the peak areas of the selected ions for both the analyte and the internal standard in each chromatogram.
 - Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.
 - Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte in the calibration standards.
 - Calculate the peak area ratio for the sample.
 - Determine the concentration of 4-methylpentanal in the sample by interpolating its peak area ratio on the calibration curve.

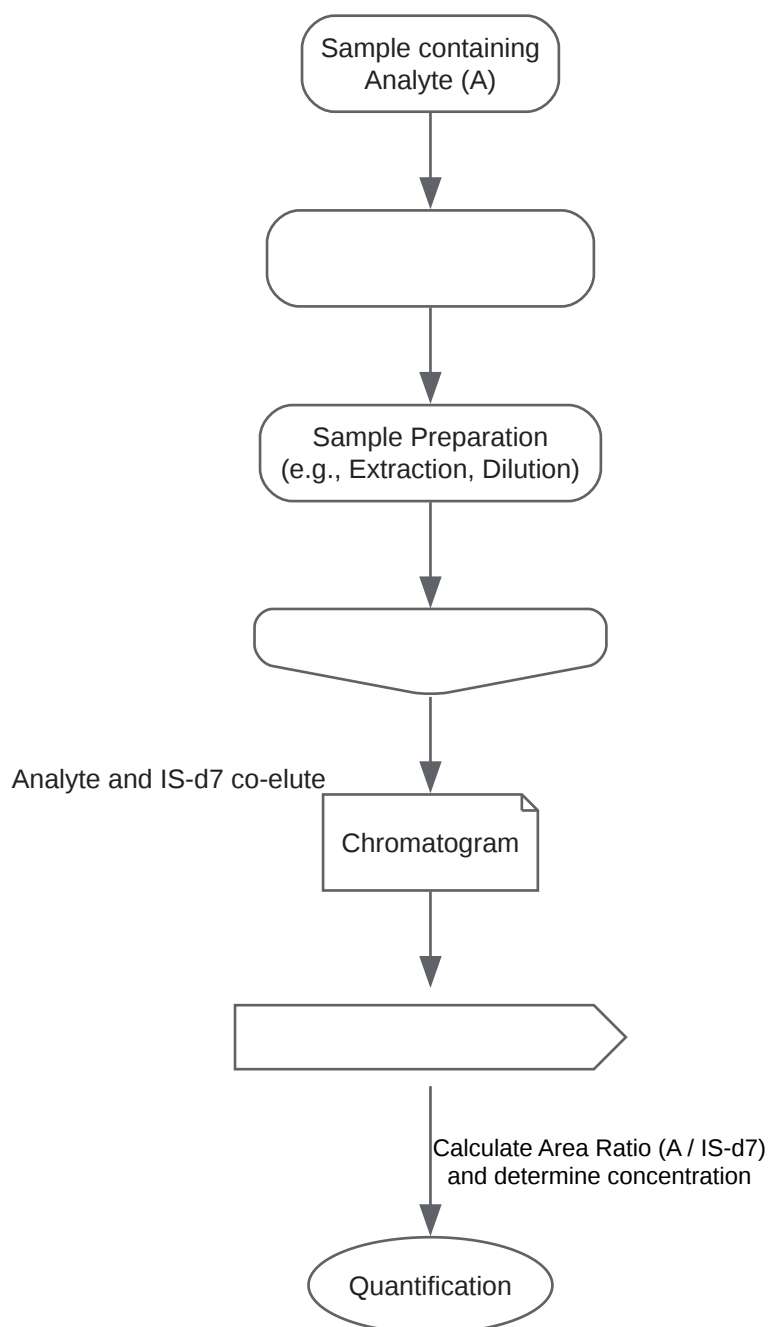
Visualizations

The following diagrams illustrate the role of **4-Methylpentanal-d7** in the context of pharmaceutical development.



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Caption: Workflow for Pregabalin synthesis with integrated quality control points for impurity analysis using an internal standard.



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Caption: General workflow for quantitative analysis using a deuterated internal standard.

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